molecular formula C12H21BO2SSi B14151104 Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- CAS No. 237429-34-4

Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-

Cat. No.: B14151104
CAS No.: 237429-34-4
M. Wt: 268.26 g/mol
InChI Key: LVWAECQNRQHDRT-UHFFFAOYSA-N
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Description

Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thioether and a silyl group. This compound is part of the larger class of boronic acids, which are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and molecular recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

Scientific Research Applications

Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of molecular probes and sensors for detecting biomolecules like sugars and amino acids.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of enzymes like proteases.

    Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism by which boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- exerts its effects involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other Lewis bases, forming stable complexes. This interaction is crucial in its role as a molecular probe and in enzyme inhibition, where it can bind to active site serines in proteases, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]- is unique due to the presence of both the thioether and silyl groups, which enhance its reactivity and versatility in various chemical reactions and applications. The combination of these functional groups allows for more complex molecular interactions and the formation of specialized materials and probes .

Properties

CAS No.

237429-34-4

Molecular Formula

C12H21BO2SSi

Molecular Weight

268.26 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]sulfanylphenyl]boronic acid

InChI

InChI=1S/C12H21BO2SSi/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3

InChI Key

LVWAECQNRQHDRT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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